![molecular formula C17H11N B14746669 Naphtho[2,3-g]quinoline CAS No. 257-81-8](/img/structure/B14746669.png)
Naphtho[2,3-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-g]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring system consisting of a naphthalene ring and a quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphtho[2,3-g]quinoline can be synthesized through various methods. One efficient method involves the reaction of an aromatic aldehyde, anthracen-2-amine, and acetone or an acetophenone in tetrahydrofuran (THF) catalyzed by iodine . This procedure is known for its mild conditions, good to high yields, and operational simplicity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multicomponent reactions (MCRs) that utilize three or more starting materials for product formation. These methods are advantageous due to their efficiency and ability to produce diverse and complex compounds .
Análisis De Reacciones Químicas
Types of Reactions: Naphtho[2,3-g]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, converting quinoline derivatives into their corresponding hydroquinones.
Substitution: Substitution reactions can occur at different positions on the naphthalene or quinoline rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, hydroquinones, and substituted naphthoquinolines .
Aplicaciones Científicas De Investigación
Naphtho[2,3-g]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives have shown potential as antitumor, antibacterial, and antimalarial agents.
Mecanismo De Acción
The mechanism of action of Naphtho[2,3-g]quinoline involves its interaction with various molecular targets and pathways. For instance, naphthoquinones, a related class of compounds, exert their effects through redox cycling and the generation of reactive oxygen species (ROS). This leads to oxidative stress and cell damage, which can be harnessed for therapeutic purposes, such as anticancer treatments . The specific molecular targets and pathways involved depend on the structural modifications of the compound.
Comparación Con Compuestos Similares
- Naphtho[2,1-b]quinoline
- Naphtho[2,1-f]quinoline
- Naphtho[2,1,8-def]quinoline
Comparison: Naphtho[2,3-g]quinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to other naphthoquinoline derivatives, it may exhibit different reactivity and biological activity profiles.
Propiedades
Número CAS |
257-81-8 |
|---|---|
Fórmula molecular |
C17H11N |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
naphtho[2,3-g]quinoline |
InChI |
InChI=1S/C17H11N/c1-2-5-13-9-16-11-17-14(6-3-7-18-17)10-15(16)8-12(13)4-1/h1-11H |
Clave InChI |
CUEREEUYAHAYPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


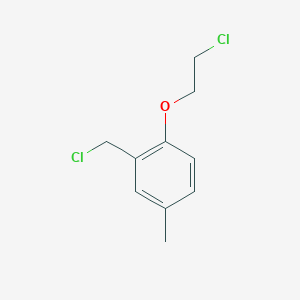
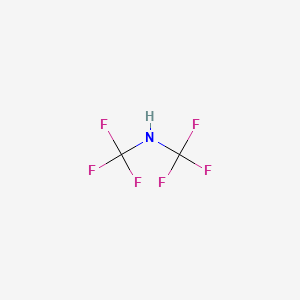

![[(1S)-1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate](/img/structure/B14746623.png)
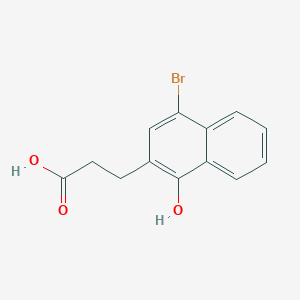
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
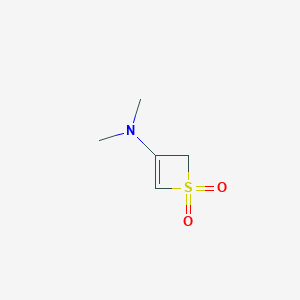
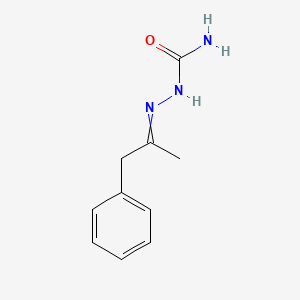
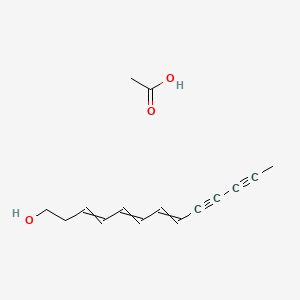
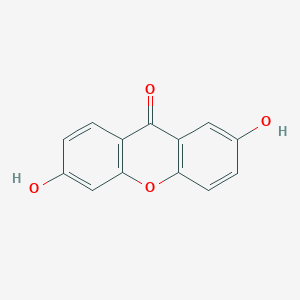
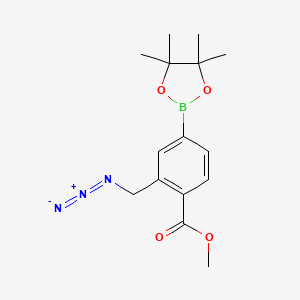
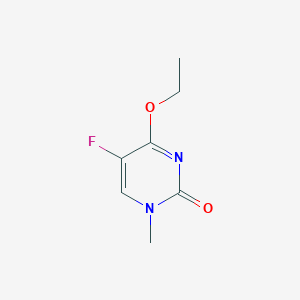
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
